REACTION_CXSMILES
|
[Li+].C[Si]([N-][Si](C)(C)C)(C)C.[CH3:11][N:12]([C:21](=[O:24])[CH2:22][CH3:23])[N:13]=[C:14]([C:18]([O-:20])=O)[C:15]([O-:17])=[O:16].O>C1COCC1>[OH:20][C:18]1[C:14]([C:15]([OH:17])=[O:16])=[N:13][N:12]([CH3:11])[C:21](=[O:24])[C:22]=1[CH3:23] |f:0.1|
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Name
|
|
Quantity
|
331 mL
|
Type
|
reactant
|
Smiles
|
[Li+].C[Si](C)(C)[N-][Si](C)(C)C
|
Name
|
2-(2-methyl-2-propionylhydrazono)malonate
|
Quantity
|
21.4 g
|
Type
|
reactant
|
Smiles
|
CN(N=C(C(=O)[O-])C(=O)[O-])C(CC)=O
|
Name
|
|
Quantity
|
430 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-40 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 1.5 hours at −40° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was warmed to room temperature
|
Type
|
STIRRING
|
Details
|
stirred for 3 hours
|
Duration
|
3 h
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
quenched with 6 N aqueous HCl at 0° C.
|
Type
|
STIRRING
|
Details
|
The resulting mixture was stirred for 16 hours at room temperature
|
Duration
|
16 h
|
Type
|
FILTRATION
|
Details
|
The precipitates were filtered off
|
Type
|
CUSTOM
|
Details
|
triturated with CH2Cl2
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
OC=1C(=NN(C(C1C)=O)C)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.21 g | |
YIELD: PERCENTYIELD | 47% | |
YIELD: CALCULATEDPERCENTYIELD | 47.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |